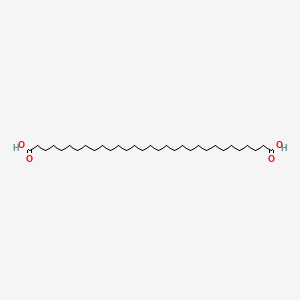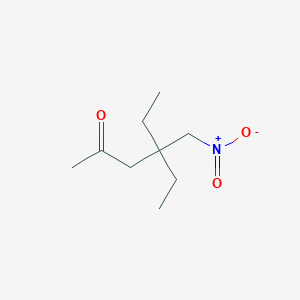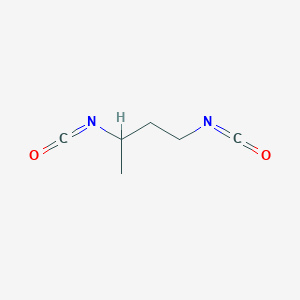
1,3-Diisocyanatobutane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Diisocyanatobutane is an organic compound with the chemical formula C6H8N2O2. It is a highly reactive compound featuring two isocyanate (-NCO) groups separated by a butane chain. This compound is known for its versatility and is widely used in the production of polyurethane-based materials.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,3-Diisocyanatobutane can be synthesized through the reaction of aniline with formyl chloride in the presence of a base catalyst. The reaction mixture is gently stirred and allowed to react at an appropriate temperature. After the reaction is complete, the product is isolated and purified through distillation and other purification steps .
Industrial Production Methods: Industrial production of isocyanates, including this compound, often involves the phosgenation of alkyl or aromatic amines. This method is widely used due to its efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions: 1,3-Diisocyanatobutane undergoes various chemical reactions, including:
Urethane Formation: Reacts with alcohols to form urethanes.
Crosslinking: Forms crosslinked polymers when reacted with polyols.
Chain Extension: Extends polymer chains in the presence of diols.
Common Reagents and Conditions:
Alcohols: Used in urethane formation.
Polyols: Utilized in crosslinking reactions.
Diols: Employed in chain extension processes.
Major Products Formed:
Polyurethanes: Formed through reactions with polyols and diols.
Urethanes: Result from reactions with alcohols.
Applications De Recherche Scientifique
1,3-Diisocyanatobutane has a wide range of applications in scientific research, including:
Tissue Engineering: Used as a precursor to synthesize polyurethane composites for 3D scaffolds.
Contact Lenses: Acts as a cross-linking agent to prepare hydrogel contact lenses.
Controlled Drug Delivery: Employed as a chain extender to synthesize segmented polyurethanes for redox-sensitive drug release systems.
Biocompatible Coatings: Utilized in the production of biocompatible coatings for medical devices.
Mécanisme D'action
1,3-Diisocyanatobutane exerts its effects through the reactivity of its isocyanate groups. These groups can react with various nucleophiles, such as alcohols and amines, to form urethanes and ureas. This reactivity is the basis for its use in the production of polyurethanes and other polymeric materials .
Comparaison Avec Des Composés Similaires
1,4-Diisocyanatobutane: Another isocyanate compound with similar reactivity but a different chain length.
Toluene Diisocyanate: An aromatic isocyanate with different properties and applications.
Hexamethylene Diisocyanate: A linear aliphatic isocyanate used in similar applications.
Uniqueness: 1,3-Diisocyanatobutane is unique due to its specific chain length and reactivity, making it suitable for specialized applications in tissue engineering, contact lenses, and controlled drug delivery systems .
Propriétés
Numéro CAS |
104535-19-5 |
|---|---|
Formule moléculaire |
C6H8N2O2 |
Poids moléculaire |
140.14 g/mol |
Nom IUPAC |
1,3-diisocyanatobutane |
InChI |
InChI=1S/C6H8N2O2/c1-6(8-5-10)2-3-7-4-9/h6H,2-3H2,1H3 |
Clé InChI |
UFXYYTWJETZVHG-UHFFFAOYSA-N |
SMILES canonique |
CC(CCN=C=O)N=C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[3-(4-Nitrobenzoyl)-3H-pyrazole-4,5-diyl]bis(phenylmethanone)](/img/structure/B14322105.png)
![1-Methyl-4-[1-(phenylsulfanyl)ethyl]benzene](/img/structure/B14322121.png)
![4-(Cyclopent-2-en-1-yl)-2-[(dimethylamino)methyl]phenol](/img/structure/B14322123.png)
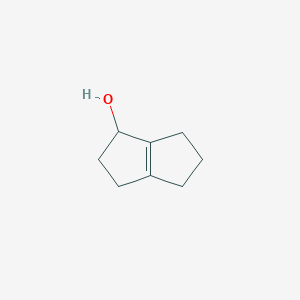
![1-{[4-(2-Methoxy-4-nitrophenoxy)butanoyl]oxy}pyrrolidine-2,5-dione](/img/structure/B14322136.png)
![Acetic acid;2-[6-[[amino-(4-chloroanilino)methylidene]amino]hexyl]-1-(4-chlorophenyl)guanidine](/img/structure/B14322144.png)
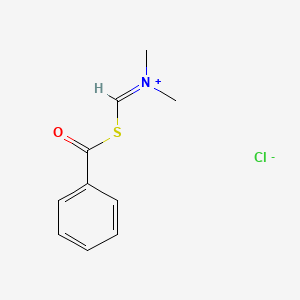

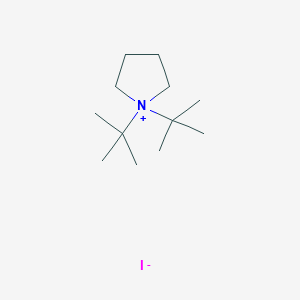
![2-[(4-Methylhepta-1,6-dien-4-yl)amino]ethane-1-thiol](/img/structure/B14322175.png)


